6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Description
Properties
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h5-6H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMBCWUQXQEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a Michael addition of the guanidine moiety to the enone system of bis-benzylidene cyclohexanones, followed by cyclization and aromatization. The methyl group at position 6 is introduced through the α-aminoamidine substrate or the cyclohexanone derivative.
Experimental Conditions
Key Advantages
- High Efficiency : Excellent yields due to optimized reaction conditions.
- Ease of Workup : Simple purification compared to traditional methods.
- Functionalization : Protecting groups (e.g., tert-butyl) at C2 can be cleaved to yield free amines.
One-Pot Multicomponent Reactions (MCR)
This approach combines hetaryl carboxaldehydes, cyclic ketones, and guanidine carbonate in a single step. It is particularly effective for introducing diverse substituents.
Reaction Mechanism
Cyclocondensation occurs between the aldehyde, ketone, and guanidine, forming the tetrahydroquinazoline skeleton. The methyl group at position 6 is derived from the cyclic ketone (e.g., cyclohexanone with a methyl substituent).
Experimental Conditions
Key Challenges
- Low Yields : The method requires optimization for scalability.
- Substituent Control : Steric hindrance from bulky groups may reduce reactivity.
Three-Component Reactions with 2-Aminobenzophenone Derivatives
This method involves the reaction of 2-aminobenzophenone, aldehydes, and ammonium acetate to form dihydroquinazolines, which can be hydrogenated to tetrahydroquinazolines.
Reaction Mechanism
The aldehyde undergoes condensation with 2-aminobenzophenone, followed by cyclization and reduction. The methyl group at position 6 is introduced via the aldehyde or aminobenzophenone precursor.
Experimental Conditions
Key Applications
- Diverse Substituents : Allows for the introduction of halogens, alkyl groups, or aromatic rings.
Ionic Liquid-Mediated Synthesis
Ionic liquids enhance reaction efficiency and reduce environmental impact. This method uses 2-chlorobenzaldehyde and 2-aminobenzamide to form dihydroquinazolinones, which can be modified to the target compound.
Reaction Mechanism
The aldehyde and amine undergo cyclization in an ionic liquid (e.g., [Bmim]Br), forming the quinazolinone core. Subsequent reduction or functionalization introduces the methyl and amine groups.
Comparative Analysis of Preparation Methods
Industrial and Scalability Considerations
- Cyclocondensation : Ideal for large-scale synthesis due to high yields and simplicity.
- MCR : Requires optimization to improve yields for commercial viability.
- Three-component reactions : Suitable for small-scale, high-diversity syntheses.
Functionalization and Derivatization
Post-synthesis modifications enable further applications:
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine as a candidate for the development of new antitubercular agents. Molecular docking studies have shown that derivatives of this compound exhibit high binding affinity towards key enzymes involved in Mycobacterium tuberculosis metabolism, such as:
- Dihydrofolate reductase (DHFR)
- Pantothenate kinase (MtPanK)
- FAD-containing oxidoreductase DprE1 (MtDprE1)
These enzymes are critical for the survival and proliferation of the bacteria, making them promising targets for drug design aimed at combating multidrug-resistant strains of tuberculosis . The synthesized derivatives have demonstrated significant inhibitory activity against β-glucosidase, suggesting their potential utility in managing diabetes alongside their antitubercular effects .
Antidiabetic Properties
The ability of this compound derivatives to inhibit β-glucosidase positions them as potential agents for diabetes management. By blocking specific metabolic processes associated with carbohydrate digestion and absorption, these compounds may help regulate blood glucose levels . The implications of this activity are particularly relevant given the increasing prevalence of diabetes globally.
Modulation of Neurotransmitter Receptors
Another significant application of this compound lies in its interaction with neurotransmitter receptors. Research has indicated that certain derivatives can act as allosteric modulators of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the brain. This modulation can influence cognitive functions and has potential implications for treating neurological disorders .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives typically involves reactions with α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions. These methods yield compounds with excellent functionalization potential due to the presence of protecting groups that can be easily cleaved to reveal reactive sites for further modification .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies demonstrating the efficacy of this compound derivatives:
These findings underscore the versatility of this compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . The compound’s ability to bind to these enzymes and inhibit their activity makes it a promising candidate for the development of new antitubercular agents .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
Biological Activity
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (6-M-THQ) is a bicyclic organic compound belonging to the quinazoline family. Its unique chemical structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of 6-M-THQ, focusing on its anticancer, antimicrobial, and potential neuroprotective properties.
Chemical Structure and Properties
The molecular formula of 6-M-THQ is CHN, with a molecular weight of approximately 149.19 g/mol. The compound features a methyl group at the 6-position and an amine group at the 2-position. Its specific arrangement of functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that tetrahydroquinazoline derivatives, including 6-M-THQ, may possess significant anticancer properties .
One study highlights that certain tetrahydroquinazoline derivatives inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. Unlike existing topoII inhibitors that act as poisons leading to DNA cleavage, these compounds block topoII function without intercalating DNA. This mechanism reduces the risk of secondary leukemias associated with traditional treatments .
Case Studies
- Inhibition of Cancer Cell Lines : In vitro studies have shown that 6-M-THQ exhibits antiproliferative effects against various cancer cell lines. For example, derivatives have demonstrated IC values in the low micromolar range against HeLa and K562 cells .
- Comparative Analysis : A comparative study demonstrated that 6-M-THQ showed broader antiproliferative activity than standard chemotherapeutics like etoposide, with an IC of approximately 120 μM for etoposide versus much lower values for some derivatives .
Antimicrobial Activity
In addition to its anticancer potential, 6-M-THQ has been investigated for its antimicrobial properties .
In Vitro Studies
Recent studies evaluated the antimicrobial efficacy of various tetrahydroquinazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated moderate to good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .
Neuroprotective Properties
Emerging research suggests that compounds similar to 6-M-THQ may also offer neuroprotective benefits . The structural features of tetrahydroquinazolines suggest potential interactions with neuroreceptors and enzymes implicated in neurodegenerative diseases.
Potential Applications
- Alzheimer's Disease : Preliminary studies propose that derivatives could inhibit enzymes linked to Alzheimer's pathology.
- Epilepsy : Some derivatives have been noted for their anticonvulsant properties in animal models .
Synthesis and Derivatives
The synthesis of 6-M-THQ often employs cyclocondensation reactions involving α-aminoamidines and carbonyl compounds under mild conditions, yielding high yields of tetrahydroquinazoline derivatives .
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine | 0.98 | Contains a methyl group at the 4-position |
| 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine | 0.96 | Features a cyclopenta structure |
| 4-Ethyl-5-methylpyrimidin-2-amine | 0.88 | Ethyl substitution at the 4-position |
| 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 0.88 | Contains a hydrazine functional group |
Q & A
Q. Example SAR Table
| Substituent (Position 4) | Antibacterial Activity (MIC, µg/mL) | LogP |
|---|---|---|
| Phenyl | 8 | 2.1 |
| 4-Fluorophenyl | 4 | 2.3 |
| Methyl | 32 | 1.8 |
Advanced: How can reaction conditions be optimized to minimize impurities during synthesis?
Answer:
- Solvent Choice : DMF improves solubility of intermediates but may require post-reaction LiCl washes to remove residual salts .
- Catalysts : Pd/C or TFA accelerates cyclization while reducing side products.
- Purification : Use preparative HPLC with gradients (e.g., 15→75% ethyl acetate in hexanes) to isolate >95% pure product .
Advanced: What strategies are effective for evaluating the compound’s interaction with biological targets?
Answer:
- Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity (Kd).
- Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™ for CLK1 inhibition) with IC₅₀ determination.
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .
Advanced: How can tautomeric forms of the compound impact experimental results?
Answer:
The NH₂ group at position 2 can tautomerize, affecting binding to targets like DNA or enzymes. To confirm tautomeric states:
- Use N NMR to detect proton exchange.
- Compare X-ray crystallography data (e.g., C-N bond lengths) with DFT calculations .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential irritancy (H315/H319).
- Storage : Seal in dry containers at 4–8°C to prevent degradation .
Advanced: What emerging applications are being explored for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
